molecular formula C14H21N3O4S B13301420 N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide

N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B13301420
M. Wt: 327.40 g/mol
InChI Key: LMARCVWKEFMMAB-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide (CAS 1795396-72-3) is a chemical compound with the molecular formula C14H21N3O4S and a molecular weight of 327.40 g/mol . This molecule features a sulfonamide functional group, a motif of significant importance in medicinal chemistry due to its prevalence in pharmacologically active agents . Sulfonamide derivatives are considered a privileged scaffold for drug discovery and are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties . Recent research continues to explore novel sulfonamide derivatives, for instance, as potential tools to combat resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . The structure of this particular compound, which incorporates both an aminomethylcyclohexane moiety and a 4-nitrobenzenesulfonamide group, makes it a valuable intermediate for synthetic and medicinal chemistry research. It can be used in the design and synthesis of new compounds for hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

N-[1-(aminomethyl)-2-methylcyclohexyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H21N3O4S/c1-11-4-2-3-9-14(11,10-15)16-22(20,21)13-7-5-12(6-8-13)17(18)19/h5-8,11,16H,2-4,9-10,15H2,1H3

InChI Key

LMARCVWKEFMMAB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sulfonylation of Cyclohexylamine Derivative

Reaction Scheme:
4-Nitrobenzenesulfonyl chloride + 1-(Aminomethyl)-2-methylcyclohexylamine → Target compound

Typical Conditions :

Parameter Specification
Solvent Dichloromethane/Water
Base Pyridine or Sodium Acetate
Temperature 0-25°C
Reaction Time 4-8 hours
Catalyst DMAP (optional)

Yield Optimization Factors :

  • Stoichiometric control (1.2:1 sulfonyl chloride:amine ratio)
  • pH maintenance between 6-8
  • Gradual reagent addition to prevent exothermic side reactions

Alternative Route via Nitro Group Reduction

For scenarios requiring late-stage functionalization:

Stepwise Process:

  • Prepare N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-aminobenzenesulfonamide
  • Perform nitration using mixed acid (HNO₃/H₂SO₄)
  • Purify via recrystallization from ethanol/water

Critical Parameters :

Stage Control Point
Nitration Temperature <5°C
Acid Concentration ≥95% H₂SO₄
Quenching Ice-water bath

Physicochemical Data

Consolidated properties from available sources:

Property Value
Molecular Formula C₁₄H₂₁N₃O₄S
Molecular Weight 327.40 g/mol
CAS Number 1795772-79-0
Density Not reported
Melting Point Not characterized
Solubility (H₂O) Low (hydrophobic core)

Comparative Method Analysis

Critical evaluation of synthetic approaches:

Method Advantages Limitations
Direct Sulfonyl- Single-step synthesis Requires pure amine precursor
ation High atom economy Difficult impurity removal
Nitration Route Better functional group Explosivity risks during
tolerance nitration step

Chemical Reactions Analysis

Types of Reactions

N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide is a synthetic sulfonamide compound with potential applications in medicinal chemistry and organic synthesis. It has a molecular formula of C14H21N3O4SC_{14}H_{21}N_{3}O_{4}S and a molecular weight of approximately 327.40 g/mol. The compound's structure includes an aminomethyl group, a methylcyclohexyl moiety, and a nitro-substituted aromatic ring. This unique structure allows for chemical modifications and biological interactions, making it useful in various applications.

Synthesis
The synthesis of this compound typically involves multiple steps and can be scaled up in industrial settings using continuous flow reactors to improve yield and purity.

Biological Activity
this compound has been researched for its antimicrobial and anticancer properties. Sulfonamides generally act as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis, thus serving as potential antibacterial agents. Studies also indicate that the compound may have cytotoxic effects against certain cancer cell lines, though the specific mechanisms are not fully understood.

Interaction Studies
Interaction studies on this compound have focused on its binding affinity to biological targets, with preliminary research suggesting interactions with enzymes involved in metabolic pathways or cellular signaling. Understanding these interactions is important for exploring its therapeutic potential and optimizing its effectiveness against specific diseases.

Structural Similarities
Several compounds share structural similarities with this compound:

  • Sulfamethoxazole Contains a sulfonamide group and is a widely used antibiotic with established clinical applications.
  • Trimethoprim Combines with sulfonamides for synergistic effects and inhibits dihydrofolate reductase.
  • N-[4-(Aminobenzyl)-benzenesulfonamide] Features a similar sulfonamide structure but is focused on different biological targets.

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Sulfonamides with Nitrobenzene Substituents

N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride (C₈H₁₂ClN₃O₄S)

  • Key Differences: The aminoethyl group replaces the cyclohexyl-aminomethyl substituent. Molecular weight (281.72 g/mol) is lower compared to the target compound (estimated ~325 g/mol).

N-Methyl-1-(4-nitrophenyl)methanesulfonamide (C₉H₁₂N₂O₄S)

  • Key Differences :
    • A methyl group is directly attached to the sulfonamide nitrogen.
    • Lacks the cyclohexyl backbone, reducing steric complexity.
  • Relevance : Methylation at the sulfonamide nitrogen may alter solubility and metabolic stability .

N-(4-Amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide (C₁₃H₁₃N₃O₄S)

  • Key Differences: Nitro group at position 2 instead of 3.
  • Relevance : Positional isomerism of the nitro group can significantly impact electronic distribution and biological activity .

Cyclohexyl-Containing Compounds

Siduron (N-(2-Methylcyclohexyl)-N'-phenylurea)

  • Key Differences :
    • Urea functional group instead of sulfonamide.
    • Used as a herbicide, indicating divergent applications compared to sulfonamides.
  • Relevance : The cyclohexyl group in siduron contributes to its lipophilicity, a property critical for soil penetration in herbicidal activity .

Aminomethyl-Functionalized Sulfonamides

Ethyl 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate Hydrochloride (C₁₀H₁₈ClNO₃)

  • Key Differences :
    • Bicyclic structure replaces the cyclohexyl ring.
    • Ester group introduces hydrolytic instability.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₁₄H₁₉N₃O₄S (estimated) ~325 4-Nitrobenzene, cyclohexyl-aminomethyl Potential sulfonamide-based drug lead
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide C₈H₁₂ClN₃O₄S 281.72 Aminoethyl, 4-nitro Enhanced electronic effects
Siduron C₁₄H₂₀N₂O 232.32 2-Methylcyclohexyl, phenylurea Herbicide
N-Methyl-1-(4-nitrophenyl)methanesulfonamide C₉H₁₂N₂O₄S 244.27 Methyl-sulfonamide, 4-nitro Altered solubility

Research Findings and Implications

  • Sulfonamide Bioactivity : The presence of a nitro group in sulfonamides correlates with improved binding to enzymes like carbonic anhydrase, a target in anticancer therapies .
  • Synthetic Challenges : The synthesis of complex sulfonamides (e.g., ) often requires multi-step reactions, such as TDAE-mediated coupling, which may limit scalability .

Biological Activity

N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, anti-inflammatory, and potential antidiabetic effects, supported by various research findings and case studies.

  • CAS Number : 1579806-65-7
  • Molecular Formula : C₁₄H₂₁N₃O₄S
  • Molecular Weight : 327.40 g/mol

Biological Activity Overview

The biological activities of sulfonamide derivatives are often attributed to the presence of the nitro group and the sulfonamide moiety, which can interact with various biological targets. The following sections detail specific activities:

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial enzyme systems critical for folate synthesis.

  • Case Study : A study utilized the disc diffusion method to evaluate antibacterial activity against various bacterial strains. The results showed that certain synthesized derivatives demonstrated comparable efficacy to standard antibiotics, highlighting their potential as therapeutic agents against resistant bacterial strains .
Compound NameBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
N-[5-[2-[4-bromophenyl amino]acetyloxazole2 yl]-4-methylo benzene sulphonamideStaphylococcus aureus18

Anti-inflammatory Activity

The compound has shown promising results in anti-inflammatory assays. The presence of the nitro group is believed to enhance its interaction with inflammatory mediators.

  • Research Findings : Studies have demonstrated that nitro-substituted compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting a multi-target mechanism of action that could be beneficial in treating inflammatory diseases .

Antidiabetic Activity

Preliminary investigations into the antidiabetic effects of this compound have yielded interesting results.

  • Methodology : In vivo studies were conducted using streptozotocin-induced diabetic models. The compound exhibited a reduction in blood glucose levels, indicating potential hypoglycemic effects .
Treatment GroupBlood Glucose Level (mg/dL)Change (%)
Control250-
Compound Group180-28%

The biological activity is largely attributed to the structural features of the compound:

  • Nitro Group : The nitro group can act as both a pharmacophore and a toxicophore, influencing pharmacokinetics and interactions with biomolecules.
  • Sulfonamide Moiety : This functional group is known for its ability to mimic p-aminobenzoic acid (PABA), thus inhibiting bacterial growth by blocking folate synthesis.

Q & A

Q. What are the common synthetic routes for N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide, and what challenges arise during synthesis?

  • Methodological Answer : The synthesis typically involves three key steps:

Cyclohexane Derivative Preparation : Formation of the 1-(aminomethyl)-2-methylcyclohexyl backbone via reductive amination or alkylation of a pre-functionalized cyclohexane intermediate.

Sulfonylation : Reaction with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group.

Nitro Group Introduction : If not pre-installed, nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .
Challenges : Competing side reactions (e.g., over-nitration) and purification difficulties due to the compound’s hydrophobic nature. Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is often required .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry of the cyclohexyl and sulfonamide groups. For example, the sulfonamide proton appears as a singlet near δ 7.8–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 355.14).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···O bonds stabilizing the sulfonamide moiety) .
  • UV-Vis Spectroscopy : Identifies π→π* transitions of the nitrobenzene group (λmax ~260–280 nm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the sulfonylation step?

  • Methodological Answer : Low yields often stem from steric hindrance at the cyclohexyl amine group. Strategies include:
  • Catalyst Use : Employ DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Temperature Control : Conduct reactions at 0°C to minimize decomposition.
  • Monitoring : Real-time TLC or in-situ IR to track sulfonamide formation .

Q. How should researchers address contradictions in biological activity data across structural analogs?

  • Methodological Answer : Discrepancies may arise from:
  • Stereochemical Variations : The 2-methylcyclohexyl group’s chair conformation affects binding affinity. Use computational modeling (e.g., molecular docking) to compare axial vs. equatorial substituent orientations.
  • Impurity Profiles : HPLC-MS quantification of byproducts (e.g., des-nitro derivatives) ensures batch consistency.
  • Biological Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for nitroreductase activity, which may metabolize the nitro group .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on the nitro group’s electrostatic contributions.
  • Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with inhibitory activity .

Critical Research Considerations

  • Stereochemical Complexity : The 2-methylcyclohexyl group’s stereochemistry significantly impacts biological activity. Chiral HPLC (e.g., Chiralpak AD-H column) is essential for enantiopurity verification .
  • Metabolic Stability : The nitro group may undergo reduction in vivo. Evaluate metabolites via LC-MS/MS in hepatocyte assays .

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